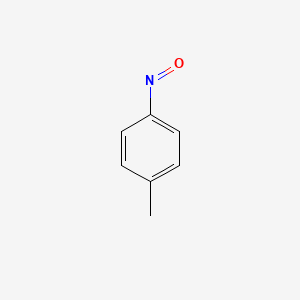

p-Nitrosotoluene

Description

BenchChem offers high-quality p-Nitrosotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Nitrosotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-2-4-7(8-9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJYFSGMYHSTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211356 | |

| Record name | 4-Nitrosotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-11-0 | |

| Record name | 1-Methyl-4-nitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrosotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrosotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrosotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylnitrosobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3WV5E5JWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling the Utility of p-Nitrosotoluene

An In-depth Technical Guide to p-Nitrosotoluene (CAS 623-11-0) for Advanced Research Applications

p-Nitrosotoluene, with the CAS number 623-11-0, is an aromatic nitroso compound characterized by a methyl group and a nitroso group attached to a benzene ring in the para position.[1][2] While structurally simple, this molecule possesses significant utility in the field of chemical and biological research, primarily due to the unique reactivity of the nitroso functional group. Unlike its more common nitro counterpart (p-nitrotoluene), p-nitrosotoluene's principal application lies not as a synthetic building block for dyes or pharmaceuticals, but as a highly effective spin trap for the detection and characterization of transient free radicals via Electron Paramagnetic Resonance (EPR) spectroscopy.[3][4]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, core applications, and essential safety protocols for p-Nitrosotoluene. The narrative emphasizes the causality behind its application, particularly in the context of radical chemistry, to provide a field-proven perspective on its use.

Physicochemical and Spectroscopic Properties

p-Nitrosotoluene is a yellow crystalline solid under standard conditions.[5] Its physical and chemical characteristics are crucial for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of p-Nitrosotoluene

| Property | Value | Source(s) |

| CAS Number | 623-11-0 | [1][2] |

| Molecular Formula | C₇H₇NO | [1][2] |

| Molecular Weight | 121.14 g/mol | [2][6] |

| Appearance | Yellow crystalline solid | [5] |

| Melting Point | 48 °C | [1] |

| Boiling Point | 196.2 °C at 760 mmHg | [1][2] |

| Density | 1.03 g/cm³ | [1][2] |

| Flash Point | 72.9 °C | [1][2] |

| Vapor Pressure | 0.568 mmHg at 25°C | [1] |

| EINECS | 210-771-7 | [1][2] |

Spectroscopic Data Insights

The structural elucidation and identification of p-nitrosotoluene and its adducts rely on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the electron-withdrawing nature of the nitroso group.

-

Electron Paramagnetic Resonance (EPR/ESR): As a diamagnetic molecule, p-nitrosotoluene itself is EPR-silent. However, its radical adducts (spin adducts) are paramagnetic and produce distinctive EPR spectra.[4][6] The hyperfine splitting patterns in these spectra are invaluable for identifying the specific radical that was trapped.[4]

Synthesis of p-Nitrosotoluene

The most direct and common laboratory synthesis of p-nitrosotoluene involves the mild oxidation of p-toluidine (4-methylaniline). This transformation selectively converts the amino group to a nitroso group without over-oxidation to the nitro group. One established method utilizes Caro's acid (peroxymonosulfuric acid) as the oxidizing agent.

Experimental Protocol: Synthesis via Oxidation of p-Toluidine

This protocol describes a representative method for the synthesis of p-nitrosotoluene. The causality for using specific reagents, such as Caro's acid, lies in its ability to perform the desired oxidation under controlled conditions, minimizing the formation of byproducts like p-nitrotoluene.

Materials:

-

p-Toluidine (CAS 106-49-0)

-

Potassium peroxymonosulfate (e.g., Oxone®)

-

Sodium bicarbonate

-

Sulfuric acid

-

Dichloromethane (DCM) or Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Distilled water

-

Ice bath

Procedure:

-

Preparation of Caro's Acid (in situ): In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a stoichiometric amount of sulfuric acid to a well-stirred aqueous slurry of potassium peroxymonosulfate. Maintain the temperature below 10 °C throughout the addition. This in-situ generation provides fresh, reactive peroxymonosulfuric acid.

-

Dissolution of Starting Material: In a separate, larger reaction vessel, dissolve p-toluidine in a suitable organic solvent like dichloromethane. Cool this solution in an ice bath.

-

Oxidation Reaction: Slowly add the freshly prepared cold Caro's acid solution to the stirred p-toluidine solution. The rate of addition is critical to control the exothermic reaction and maintain a low temperature (0-5 °C), which is essential for selectivity. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Neutralization: Once the reaction is complete, carefully quench the reaction mixture by adding it to a cold, saturated solution of sodium bicarbonate to neutralize the excess acid. Perform this step slowly to manage gas evolution (CO₂).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with dichloromethane. The organic layers contain the p-nitrosotoluene product.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure, yellow crystals of p-nitrosotoluene.

Caption: Mechanism of radical trapping by p-Nitrosotoluene.

Experimental Protocol: EPR Spin Trapping

This protocol outlines a general procedure for detecting carbon-centered radicals generated from the Fenton reaction using p-nitrosotoluene as the spin trap.

Objective: To detect and identify •CH₃ radicals generated from DMSO by hydroxyl radicals (•OH) from a Fenton system.

Materials:

-

p-Nitrosotoluene solution (e.g., 50 mM in a suitable solvent)

-

Iron(II) sulfate (FeSO₄) solution (e.g., 1 mM)

-

Hydrogen peroxide (H₂O₂) (e.g., 10 mM)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (pH 7.4)

-

EPR spectrometer and capillary tubes

Procedure:

-

Sample Preparation: In a small vial, prepare the final reaction mixture. A typical composition would be: 50 mM phosphate buffer, 1 mM FeSO₄, 10% DMSO, and 50 mM p-nitrosotoluene.

-

Initiation of Reaction: The radical-generating reaction is initiated by the addition of H₂O₂ (to a final concentration of 10 mM). The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) generates highly reactive hydroxyl radicals. These •OH radicals then react with DMSO to produce methyl radicals (•CH₃).

-

Spin Trapping: The p-nitrosotoluene present in the solution immediately traps the generated •CH₃ radicals, forming a stable p-nitrosotoluene-methyl spin adduct.

-

EPR Sample Loading: Quickly transfer the reaction solution into a glass capillary tube and place it inside the EPR spectrometer's resonant cavity.

-

Data Acquisition: Record the EPR spectrum. The instrument settings (e.g., microwave power, modulation amplitude, sweep width) should be optimized to obtain a high-quality spectrum of the spin adduct.

-

Spectrum Analysis: Analyze the resulting EPR spectrum. The hyperfine splitting constants (hfsc) and g-factor of the spectrum are characteristic of the trapped radical. By comparing these parameters to literature values, the trapped radical can be identified as the methyl radical.

Safety, Handling, and Storage

While detailed safety data for p-nitrosotoluene is less common than for p-nitrotoluene, the compound should be handled with care, assuming it possesses significant toxicity, similar to other aromatic nitro and nitroso compounds.

Table 2: GHS Hazard Information (Precautionary)

| Category | Information |

| Pictograms | GHS06 (Toxic), GHS08 (Health Hazard) |

| Signal Word | Danger |

| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. |

| Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

(Note: This information is based on related compounds like p-nitrotoluene and general principles for aromatic nitroso compounds. Always consult the specific Safety Data Sheet (SDS) from the supplier before use.) [7] Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood. * Avoid formation of dust. * Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. Storage:

-

Store in a cool, dry, and dark place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids. [8] Disposal:

-

Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment. [8]

Conclusion

p-Nitrosotoluene (CAS 623-11-0) is a specialized chemical reagent whose value is intrinsically linked to the reactivity of its nitroso group. While its synthesis is straightforward, its power lies in its application as a spin trap. For researchers in chemistry, biology, and medicine, it provides an indispensable tool for intercepting and identifying fleeting radical species that drive many chemical reactions and biological processes. A thorough understanding of its properties, synthesis, and the principles of spin trapping enables scientists to effectively probe the complex world of radical chemistry, furthering our understanding of reaction mechanisms and the pathophysiology of diseases linked to oxidative stress.

References

-

Yang, M., Liao, C., Tang, C., Zhang, P., Huang, Z., & Li, J. (2021). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. Physical Chemistry Chemical Physics, 23(8), 4658-4668. [Link]

-

Yang, M., et al. (2021). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. PolyU Institutional Research Archive. [Link]

-

PrepChem. (n.d.). Synthesis of p-nitrotoluene. PrepChem.com. [Link]

-

Dinda, M., et al. (2012). Clean synthesis of p-nitrotoluene from crystalline p-nitrobenzylbromide with zero organic discharge. RSC Advances. [Link]

-

Yang, M., et al. (2021). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. ResearchGate. [Link]

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): p-NITROTOLUENE. ILO.org. [Link]

-

New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: p-NITROTOLUENE. NJ.gov. [Link]

-

Preply. (2021). How to synthesize p-nitrotoluene, p-chlorotoluene, o-nitrobenzoic acid. Preply.com. [Link]

-

Mol-Instincts. (n.d.). P-NITROSOTOLUENE 623-11-0 wiki. mol-instincts.com. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: p-Nitrotoluene. carlroth.com. [Link]

-

LookChem. (n.d.). Cas 623-11-0, P-NITROSOTOLUENE. lookchem.com. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: p-Nitrotoluene. carlroth.com. [Link]

-

Yang, M., et al. (2021). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. RSC Publishing. [Link]

-

Orbit Science. (2019). Safety Data Sheet: p-Nitrotoluene. orbit-science.com. [Link]

-

Kamm, O., & Matthews, A. O. (n.d.). p-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

-

Rehorek, D., & Hennig, H. (1982). Spin trapping of inorganic radicals. PubMed. [Link]

- Google Patents. (n.d.). CN109400482B - Method for preparing p-nitrotoluene by toluene nitration.

-

Mukhopadhyay, S., & Chandalia, S. B. (1999). Kinetics of Catalyzed Liquid-Phase Oxidation of p-Nitrotoluene by Air in Basic Medium. Organic Process Research & Development, 3(5), 379-379*. [Link]

-

Clarke, H. T., & Taylor, E. R. (n.d.). m-NITROTOLUENE. Organic Syntheses Procedure. [Link]

-

Wikipedia. (n.d.). 4-Nitrotoluene. en.wikipedia.org. [Link]

-

National Center for Biotechnology Information. (n.d.). p-Toluidine. PubChem Compound Database. [Link]

-

Quora. (2018). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? quora.com. [Link]

-

Wikipedia. (n.d.). Spin trapping. en.wikipedia.org. [Link]

-

Mottley, C., & Mason, R. P. (2011). EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps. Semantic Scholar. [Link]

-

Anzai, K., et al. (2012). IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. NIH National Library of Medicine. [Link]

-

Lee, H. S., Sun, Y., & Yhu, A. (n.d.). Continuous Flow Reactor for p-toluidine Formation. University of Rochester Senior Design Day. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrotoluene. PubChem Compound Database. [Link]

-

LookChem. (n.d.). 4-nitrotoluene; p-nitrotoluene. lookchem.com. [Link]

-

RSC Publishing. (n.d.). Trapping chlorine radicals via substituting nitro radicals in the gas phase. pubs.rsc.org. [Link]

-

University of Toronto Department of Biochemistry. (n.d.). EPR Spectroscopy. biochemistry.utoronto.ca. [Link]

-

Khramtsov, V. V., & Komarov, D. A. (2017). Exchange Phenomena in the Electron Paramagnetic Resonance Spectra of the Nitroxyl and Trityl Radicals: Multifunctional Spectroscopy and Imaging of Local Chemical Microenvironment. PubMed Central. [Link]

-

ResearchGate. (n.d.). a) CW EPR spectra recorded at room temperature in toluene solution for... researchgate.net. [Link]

-

ResearchGate. (n.d.). EPR spectra in toluene (10⁻⁴ M) solution for (a) 2,6-TP-NN and (b)... researchgate.net. [Link]

-

Chemical Synthesis. (n.d.). 4-nitrotoluene. chemiclys.com. [Link]

-

Hogg, N. (2013). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. PubMed Central. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Spin trapping of inorganic radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spin trapping - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. P-NITROSOTOLUENE(623-11-0) ESR spectrum [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. p-NITROTOLUENE [training.itcilo.org]

physicochemical properties of p-Nitrosotoluene

An In-depth Technical Guide to the Physicochemical Properties of p-Nitrosotoluene

Prepared by: Gemini, Senior Application Scientist

Introduction

p-Nitrosotoluene, systematically known as 1-methyl-4-nitrosobenzene, is an aromatic organic compound featuring a nitroso group (-N=O) and a methyl group (-CH₃) in a para orientation on a benzene ring. Its CAS Registry Number is 623-11-0 [1]. Unlike its more common and stable nitro analogue, p-nitrotoluene, p-nitrosotoluene is a highly reactive molecule that serves as a valuable intermediate in synthetic organic chemistry. Its significance lies primarily in its utility as a potent dienophile in hetero-Diels-Alder reactions and as a precursor for the synthesis of various nitrogen-containing compounds, including azo dyes and complex amines[2][3][4]. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, spectroscopic signature, reactivity, and handling protocols for researchers and professionals in chemical and drug development.

Part 1: Physicochemical and Structural Properties

The distinct physical and chemical characteristics of p-nitrosotoluene are dictated by the interplay between the electron-withdrawing nitroso group and the electron-donating methyl group.

Figure 1: Molecular Structure of p-Nitrosotoluene (4-methylnitrosobenzene).

Summary of Physicochemical Data

The following table summarizes the key physical properties of p-nitrosotoluene, essential for its handling, purification, and use in reactions.

| Property | Value | Source(s) |

| CAS Number | 623-11-0 | [1] |

| Molecular Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 48 °C | [1] |

| Boiling Point | 196.2 °C at 760 mmHg | [1] |

| Density | 1.03 g/cm³ | [1] |

| Flash Point | 72.9 °C | [1] |

| Refractive Index | 1.524 | [1] |

Part 2: Synthesis and Purification

The preparation of p-nitrosotoluene is most effectively achieved through a two-step, one-pot process involving the partial reduction of p-nitrotoluene to the corresponding hydroxylamine, followed by a mild oxidation. This method avoids the direct and often harsh oxidation of p-toluidine.

Field-Proven Synthesis Protocol

This protocol is adapted from a reported literature method for the synthesis of p-nitrosotoluene from p-nitrotoluene[5].

Reaction Scheme:

-

Reduction: p-CH₃C₆H₄NO₂ + Zn + NH₄Cl → p-CH₃C₆H₄NHOH

-

Oxidation: p-CH₃C₆H₄NHOH + [O] → p-CH₃C₆H₄NO

Step-by-Step Methodology:

-

Initial Reduction: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, create a suspension of p-nitrotoluene, zinc dust, and ammonium chloride in water.

-

Heating: Gently heat the stirred mixture to 60-65 °C and maintain this temperature for approximately 30 minutes. The progress of the reduction of the nitro group to the hydroxylamine can be monitored by thin-layer chromatography (TLC).

-

Cooling: After the reduction is complete, cool the reaction mixture to between -2 °C and 0 °C using an ice-salt bath. It is critical to maintain this low temperature for the subsequent oxidation step to prevent over-oxidation and side reactions.

-

Oxidation: While vigorously stirring, slowly add a pre-chilled solution of sodium dichromate (Na₂Cr₂O₇) in concentrated sulfuric acid to the reaction mixture. The addition rate should be controlled to keep the temperature below 0 °C.

-

Reaction Quench & Isolation: Continue stirring at -2 to 0 °C for an additional 20 minutes after the addition is complete. Quench the reaction by pouring the mixture into ice-water.

-

Purification: The resulting solid p-nitrosotoluene can be collected by vacuum filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent like ethanol or hexane. The reported yield for this method is approximately 65%[5].

Figure 2: Workflow for the Synthesis and Purification of p-Nitrosotoluene.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized p-nitrosotoluene. The following sections describe the expected spectral features based on literature data and analysis of analogous compounds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 121 , corresponding to the molecular weight of the compound (C₇H₇NO)[6].

-

Key Fragmentation: The most characteristic fragmentation pathway for nitrosoarenes is the loss of the nitroso group (•NO, 30 amu). This results in a strong peak at m/z 91 , corresponding to the stable tolyl cation[7]. This fragment is often the base peak in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N=O Stretch: The most diagnostic absorption for a nitroso compound is the N=O stretching vibration. For aromatic C-nitroso compounds, this band typically appears in the region of 1045–1097 cm⁻¹ when coordinated, and is expected in a similar region for the free compound[8].

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Bending (p-substitution): A strong peak around 800-840 cm⁻¹ is characteristic of the out-of-plane bending of the two adjacent hydrogens on the para-substituted ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While full, published spectra are not widely available, the expected chemical shifts can be reliably predicted based on the molecule's symmetry and electronic properties. References to its characterization by ¹H and ¹³C NMR exist in the literature, confirming its established spectral signature[6][9].

-

¹H NMR Spectrum:

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.4 ppm .

-

Aromatic Protons: Due to the para-substitution, the molecule has a plane of symmetry, rendering the aromatic protons chemically equivalent in pairs. This gives rise to an AA'BB' spin system, which often appears as two distinct doublets.

-

Protons ortho to -CH₃ (meta to -NO): A doublet expected around δ 7.3-7.5 ppm .

-

Protons ortho to -NO (meta to -CH₃): A doublet expected further downfield, around δ 7.8-8.0 ppm , due to the deshielding effect of the electronegative nitroso group.

-

-

-

¹³C NMR Spectrum:

-

Methyl Carbon (-CH₃): A signal is expected around δ 21-22 ppm .

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to symmetry.

-

C-ipso (attached to -CH₃): ~δ 140-145 ppm.

-

C-ipso (attached to -NO): This carbon is highly deshielded and would appear significantly downfield, potentially >δ 150 ppm.

-

C-ortho to -CH₃: ~δ 129-130 ppm.

-

C-ortho to -NO: ~δ 123-125 ppm.

-

-

Part 4: Chemical Reactivity & Applications

p-Nitrosotoluene is a versatile reagent whose reactivity is dominated by the electrophilic nature of the nitroso group.

Hetero-Diels-Alder Reaction

A primary application of p-nitrosotoluene is its role as a potent dienophile in the [4+2] hetero-Diels-Alder reaction[10][11]. It readily reacts with conjugated dienes to form 3,6-dihydro-1,2-oxazine heterocycles. These products are valuable synthetic intermediates for the preparation of amino alcohols and other complex nitrogen-containing molecules.

-

Mechanism: The reaction is thermally allowed and typically proceeds via a concerted mechanism. The nitroso group acts as a "hetero-dienophile," where the N=O double bond is the 2π-electron component.

-

Reactivity: The reaction is facilitated by the electrophilicity of the nitroso nitrogen. The reactivity and regioselectivity can be tuned by the substituents on both the diene and the nitrosoarene[12][13].

Figure 3: General Scheme of the Hetero-Diels-Alder Reaction with p-Nitrosotoluene.

Other Synthetic Applications

-

Azobenzene Synthesis: p-Nitrosotoluene condenses with anilines in acetic acid to form azobenzenes, which are important photoswitchable molecules and dyes[2][3].

-

Reductive Coupling: It can undergo reductive coupling reactions with alkyl halides in the presence of an iron catalyst to yield N-alkylated p-toluidines, providing a direct route to secondary amines[4].

Part 5: Safety and Handling

Authoritative Grounding & Hazard Assessment

Aromatic nitroso compounds are often investigated for carcinogenic potential, and many N-nitroso compounds are classified as anticipated human carcinogens by agencies like the NTP and IARC[15]. They are readily absorbed through the skin and can be toxic if inhaled or ingested.

-

Toxicity: Assumed to be toxic. Handle with extreme caution. Exposure can potentially lead to liver, kidney, or other organ damage[15].

-

Carcinogenicity: Treat as a potential carcinogen. All work must be conducted in a designated area to minimize exposure.

-

Stability: Can be unstable, particularly to heat and light. Store in a cool, dark, and well-ventilated area.

Self-Validating Laboratory Protocol

-

Engineering Controls: All manipulations involving solid or dissolved p-nitrosotoluene must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Body Protection: A lab coat is mandatory. For larger quantities, a chemically resistant apron or gown should be used.

-

-

Handling: Avoid creating dust when handling the solid. Use non-sparking tools and avoid exposure to ignition sources, as it has a relatively low flash point[1].

-

Disposal: All waste containing p-nitrosotoluene must be treated as hazardous waste and disposed of according to institutional and local regulations. Do not discharge to the environment.

References

-

Preparations of C-Nitroso Compounds. Chemical Reviews.[Link]

-

Relative reactivity and regioselectivity for hetero-Diels-Alder of 28 and nitroso dienophiles 29a-g. ResearchGate.[Link]

-

Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products. National Institutes of Health (NIH).[Link]

-

Safety Data Sheet: N-Nitroso-pyrrolidine. Chemos GmbH & Co.KG.[Link]

-

Studies of Isocyano Analogues to Manganese Carbonyls and the Development of Low-Valent Coordination Polymers using Multitopic m. UC San Diego.[Link]

-

Transition States and Mechanisms of the Hetero-Diels−Alder Reactions... ACS Publications.[Link]

-

Mass Spectral Fragmentation Patterns of 3,6-Dihydro-1,2-oxazines. Central Michigan University.[Link]

-

Preparation of Azobenzenealkanethiols for Self-Assembled Monolayers... ConnectSci.[Link]

-

The Journal of Organic Chemistry 1974 Volume 39 No.1. ACS Publications.[Link]

-

Diels–Alder and ene reactions of singlet oxygen, nitroso compounds and triazolinediones... Royal Society of Chemistry.[Link]

-

Supporting Information. Royal Society of Chemistry.[Link]

-

Solid-Supported Nitroso Hetero Diels–Alder Reactions. ResearchGate.[Link]

-

UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon.[Link]

-

Aromatic C-nitroso Compounds. Aromatic C-nitroso Compounds.[Link]

-

Henryk Labaziewicz's research works. ResearchGate.[Link]

-

P-NITROSOTOLUENE 623-11-0 Properties. mol-instincts.com.[Link]

-

OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. Occupational Safety and Health Administration.[Link]

-

Mechanism for Reaction of p-Nitrotoluene with Sodium Polysulfide... J-STAGE.[Link]

-

SAFETY DATA SHEET - N-Nitroso-N-methybenzylamine. Chem Service.[Link]

-

Synthesis of Mechanically Light-Responsive Materials... MACAU.[Link]

-

Design, Synthesis, and Inhibitory Activity of Potent, Photoswitchable Mast Cell Activation Inhibitors. University of Groningen.[Link]

-

1-Methyl-4-nitrosobenzene. PubChem.[Link]

-

Studies on Supramolecular Chemistry and Photochemistry of Encapsulated Organic Molecules. Scholarship@Miami.[Link]

-

Lienhard Hoesch's research works. ResearchGate.[Link]

-

The Chemistry of Heterocyclic Compounds, Acridines. epdf.pub.[Link]

-

Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Nature Communications.[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. connectsci.au [connectsci.au]

- 3. pure.rug.nl [pure.rug.nl]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-Methyl-4-nitrosobenzene | C7H7NO | CID 12166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. synquestlabs.com [synquestlabs.com]

- 15. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]

p-Nitrosotoluene molecular structure and formula

An In-depth Technical Guide to p-Nitrosotoluene: Molecular Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of p-Nitrosotoluene (4-methyl-1-nitrosobenzene), a significant chemical intermediate and analytical tool in advanced research. This document moves beyond a simple recitation of properties to offer an in-depth analysis of its molecular architecture, logical synthesis pathways, and critical applications, particularly its function as a spin-trapping agent. We will explore the causality behind its synthesis from p-toluidine and detail the expected spectroscopic signatures that confirm its structure. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this versatile nitrosoarene, distinguishing it from its more common nitro analogue, p-nitrotoluene.

Chemical Identity and Core Properties

p-Nitrosotoluene, systematically named 1-methyl-4-nitrosobenzene, is an aromatic organic compound. It consists of a toluene molecule functionalized with a nitroso group (-N=O) at the para (4) position of the benzene ring. This substitution pattern is critical to its chemical reactivity and physical properties.

The primary identifiers and key physicochemical properties are summarized below. It is important to note that while the compound is well-established, comprehensive experimental data in publicly accessible databases is less abundant compared to its nitro counterpart.

Table 1: Chemical Identity and Physicochemical Properties of p-Nitrosotoluene

| Property | Value | Source |

| IUPAC Name | 1-methyl-4-nitrosobenzene | - |

| Synonyms | p-Nitrosotoluene, 4-Nitrosotoluene | - |

| CAS Number | 623-11-0 | [1] |

| Chemical Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| Appearance | Typically a yellow or green solid | Inferred from related compounds |

| Melting Point | Approx. 48-49 °C | - |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; sparingly soluble in water. | - |

Molecular Structure and Bonding

The molecular structure of p-nitrosotoluene is defined by a planar benzene ring. The methyl (-CH₃) and nitroso (-N=O) groups are positioned at opposite ends (C1 and C4), conferring C₂ᵥ symmetry to the molecule in its lowest energy conformation.

-

Aromatic Core: The benzene ring maintains its planarity and aromaticity. The C-C bond lengths within the ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems.

-

Substituent Effects: The methyl group is a weak electron-donating group (via hyperconjugation), while the nitroso group is strongly electron-withdrawing due to the high electronegativity of oxygen and nitrogen. This electronic push-pull relationship across the aromatic ring polarizes the molecule and significantly influences its reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.

-

Nitroso Group Geometry: The C-N=O moiety is bent, with the nitrogen atom being sp² hybridized. The lone pair on the nitrogen and the pi-system of the N=O bond are conjugated with the aromatic ring, which stabilizes the molecule.

Caption: Molecular structure of p-Nitrosotoluene (1-methyl-4-nitrosobenzene).

Synthesis and Mechanistic Insights

The most direct and common laboratory synthesis of p-nitrosotoluene is through the selective oxidation of p-toluidine (4-methylaniline). This transformation requires a potent oxidizing agent capable of converting an amino group (-NH₂) to a nitroso group (-N=O) without over-oxidation to a nitro group (-NO₂) or causing unwanted side reactions on the aromatic ring.

Causality of Reagent Choice: The nitrogen atom in the amino group of p-toluidine is nucleophilic. The synthesis relies on an oxidant that provides an electrophilic oxygen atom. Peroxy acids are ideal for this purpose.

-

Caro's acid (H₂SO₅): Formed in situ from potassium persulfate and sulfuric acid, it is a classic and highly effective reagent for this transformation.

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄): This stable, commercially available triple salt contains potassium peroxymonosulfate (KHSO₅) as the active component.[2] It is often preferred in modern synthesis due to its ease of handling, safety, and efficiency in a biphasic system, which simplifies product workup.[2]

Experimental Protocol: Synthesis via Oxone® Oxidation

This protocol describes a validated, laboratory-scale synthesis of p-nitrosotoluene from p-toluidine using Oxone®.

Step 1: Reagent Preparation

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

In a separate beaker, prepare an aqueous solution of Oxone® (approx. 2.0-2.5 eq.) and sodium bicarbonate (NaHCO₃, approx. 4.0-5.0 eq.). The bicarbonate is crucial; it maintains a slightly alkaline pH (pH ≈ 8) to prevent the acidic degradation of the product and neutralize the acidic byproducts of the reaction.

Step 2: Oxidation Reaction

-

Cool the flask containing the p-toluidine solution to 0-5 °C using an ice-water bath. Vigorous stirring is essential for efficient mixing in the biphasic system.

-

Add the aqueous Oxone®/NaHCO₃ solution to the cooled organic solution dropwise over 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is critical to prevent over-oxidation and ensure selectivity.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the p-toluidine spot. The reaction is typically complete within 1-3 hours.

Step 3: Workup and Purification

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash it sequentially with water and then with brine to remove residual inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield pure p-nitrosotoluene as a characteristic colored solid.

Caption: Experimental workflow for the synthesis of p-Nitrosotoluene.

Spectroscopic Characterization (Anticipated Signatures)

Table 2: Predicted Spectroscopic Data for p-Nitrosotoluene

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -CH₃ (s) | ~2.4 ppm | Singlet for the methyl group protons. |

| Ar-H (d) | ~7.4-7.6 ppm | Doublet for the two aromatic protons ortho to the methyl group. | |

| Ar-H (d) | ~7.8-8.0 ppm | Doublet for the two aromatic protons ortho to the electron-withdrawing nitroso group (deshielded). | |

| ¹³C NMR | -CH₃ | ~21 ppm | Methyl carbon signal. |

| Ar-C (quaternary) | ~120-155 ppm | Four signals expected due to molecular symmetry (C1, C4, C2/6, C3/5). The carbon attached to the nitroso group (C4) would be the most deshielded. | |

| IR Spectroscopy | N=O Stretch | 1500-1520 cm⁻¹ | Strong, characteristic absorption for the nitroso group double bond in an aromatic system. This is the key diagnostic peak. |

| C-H (Aromatic) | 3000-3100 cm⁻¹ | Stretching vibrations for C-H bonds on the benzene ring. | |

| C=C (Aromatic) | 1450-1600 cm⁻¹ | Ring stretching vibrations. |

Core Applications and Reactivity

The primary utility of p-nitrosotoluene in a research context stems from the unique reactivity of the nitroso functional group.

Spin Trapping Agent in EPR Spectroscopy

The most significant application of nitroso compounds is as spin traps .[3] Highly reactive, short-lived free radicals are often impossible to detect directly by Electron Paramagnetic Resonance (EPR) spectroscopy.[4] Spin trapping offers a solution:

-

Mechanism: The nitroso compound reacts with a transient radical (R•) to form a stable nitroxide radical adduct.[4] This process "traps" the unstable radical as a long-lived species that can be easily detected and characterized by EPR.

-

Causality: The N=O double bond readily undergoes addition with radical species. The resulting nitroxide is significantly more stable due to resonance delocalization and steric hindrance.

-

Application: p-Nitrosotoluene can be used to detect and identify carbon-centered radicals in chemical and biological systems, providing invaluable insight into reaction mechanisms and oxidative stress pathways.[5]

Synthetic Intermediate

p-Nitrosotoluene is a valuable precursor in organic synthesis:

-

Azo and Azoxy Compounds: It can undergo condensation reactions with anilines to form azo compounds, which are the basis for many dyes and pigments. It can also react with hydroxylamines or be reduced to form azoxy compounds.

-

Reduction: Reduction of the nitroso group can yield p-toluidine or p-tolylhydroxylamine, depending on the reaction conditions and reducing agent employed.

Safety and Handling

Aromatic nitroso compounds should be handled with care, assuming high toxicity.

-

Toxicity: Likely toxic by inhalation, ingestion, and skin absorption. Can cause irritation to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a cool, dry, well-ventilated area away from strong acids, bases, and oxidizing agents.

-

Reactivity: Can be unstable and may decompose upon exposure to heat or light. Some nitroso compounds are sensitive to shock.

This guide provides a robust technical foundation for understanding p-nitrosotoluene. By detailing its structure, logical synthesis, and key applications, it serves as a valuable resource for scientists and researchers working with this important chemical entity.

References

-

PrepChem.com. Synthesis of p-nitrotoluene. [Online] Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Online] Available at: [Link]

-

Wikipedia. 4-Nitrotoluene. [Online] Available at: [Link]

- Google Patents. CN101475485B - Method for improving p-nitrotoluene yield by using ultrasonic technology.

-

NIST. Benzene, 1-methyl-4-nitro-. [Online] Available at: [Link]

-

Wikipedia. TNT. [Online] Available at: [Link]

-

ResearchGate. The vibrational group frequency of the N–O stretching band of nitroxide stable free radicals. [Online] Available at: [Link]

-

National Center for Biotechnology Information. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. [Online] Available at: [Link]

-

Organic Syntheses. m-NITROTOLUENE. [Online] Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Online] Available at: [Link]

-

Semantic Scholar. EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps. [Online] Available at: [Link]

-

Brainly. Consider the structure of p-nitrotoluene. How many HNMR signals (peaks) would you expect to see in the. [Online] Available at: [Link]

-

Organic Chemistry Portal. Oxone, Potassium peroxomonosulfate. [Online] Available at: [Link]

-

ResearchGate. Catalytic oxidation of p-toluidine at multiwalled functionalized carbon nanotubes. [Online] Available at: [Link]

-

MDPI. Radical Intermediates in Photoinduced Reactions on TiO 2 (An EPR Spin Trapping Study). [Online] Available at: [Link]

-

NOP - Sustainability in the organic chemistry lab course. 1H-NMR. [Online] Available at: [Link]

-

PubChem. 4-Nitrotoluene. [Online] Available at: [Link]

-

PubMed. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. [Online] Available at: [Link]

- Google Patents. US1836212A - Purification of p-nitro-toluene.

-

Journal of Applied Pharmaceutical Sciences and Research. Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. [Online] Available at: [Link]

-

PubMed. EPR spin-trapping of protein radicals to investigate biological oxidative mechanisms. [Online] Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]

- 3. [PDF] EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. EPR spin-trapping of protein radicals to investigate biological oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of p-Nitrosotoluene from p-Toluidine

This guide provides a comprehensive overview of the synthesis of p-Nitrosotoluene from p-toluidine, tailored for researchers, scientists, and professionals in drug development. The document delves into the underlying chemical principles, a detailed experimental protocol, safety considerations, and analytical characterization of the final product.

Introduction

p-Nitrosotoluene is a valuable intermediate in organic synthesis, often utilized in the preparation of various dyes and pharmaceuticals. The synthesis from p-toluidine is a classic example of the oxidation of an aromatic amine. While several oxidizing agents can be employed, this guide focuses on the use of Caro's acid (peroxymonosulfuric acid), a powerful and efficient oxidant for this transformation.[1][2] The choice of Caro's acid is predicated on its ability to selectively oxidize the amino group to a nitroso group under controlled conditions, minimizing the formation of over-oxidized byproducts like the corresponding nitro compound.

The reaction proceeds by the electrophilic attack of the peroxyacid on the nitrogen atom of the amino group. Understanding the mechanism is crucial for optimizing reaction conditions and achieving a high yield of the desired product.

Reaction Mechanism and Principles

The oxidation of p-toluidine to p-nitrosotoluene using Caro's acid involves a series of steps. Initially, Caro's acid is prepared in situ by the reaction of a strong acid, typically sulfuric acid, with an oxidizing agent like hydrogen peroxide.[3][4]

Mechanism of p-Toluidine Oxidation:

-

Formation of the Oxidizing Species: The active oxidizing species is the peroxymonosulfuric acid (H₂SO₅).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic peroxide oxygen of Caro's acid.

-

Proton Transfer and Elimination: A series of proton transfers and the elimination of sulfuric acid lead to the formation of the N-phenylhydroxylamine intermediate.

-

Further Oxidation: The N-phenylhydroxylamine is then further oxidized by another molecule of Caro's acid to yield the final product, p-nitrosotoluene.

It is important to note that the reaction conditions, such as temperature and reactant concentrations, must be carefully controlled to prevent the further oxidation of the nitroso group to a nitro group.

Below is a diagram illustrating the overall reaction pathway.

Caption: Reaction pathway for the synthesis of p-Nitrosotoluene.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of p-nitrosotoluene from p-toluidine.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| p-Toluidine | C₇H₉N | 107.15 | 10.7 g (0.1 mol) |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL |

| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | 15 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

| Ice | H₂O | 18.02 | As needed |

Procedure:

-

Preparation of Caro's Acid: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 5 °C. Slowly add 15 mL of 30% hydrogen peroxide dropwise from the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture for an additional 15 minutes after the addition is complete.[4]

-

Reaction with p-Toluidine: Dissolve 10.7 g of p-toluidine in 100 mL of diethyl ether in a separate beaker. Cool this solution in an ice bath.

-

Addition of p-Toluidine Solution: Slowly add the ethereal solution of p-toluidine to the freshly prepared Caro's acid with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C. A color change to green or blue is typically observed, indicating the formation of the nitroso compound.

-

Reaction Completion and Quenching: After the addition is complete, continue stirring the mixture for another 30 minutes at the same temperature. Carefully pour the reaction mixture onto crushed ice.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. The organic layer (diethyl ether) will contain the p-nitrosotoluene. Separate the layers. Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the ethereal solution over anhydrous sodium sulfate. Filter to remove the drying agent. Evaporate the diethyl ether using a rotary evaporator under reduced pressure.

-

Purification: The crude p-nitrosotoluene can be purified by recrystallization from a suitable solvent such as ethanol or petroleum ether.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for p-Nitrosotoluene synthesis.

Safety Precautions

-

Caro's Acid: Caro's acid is a powerful oxidizing agent and is highly corrosive. It can cause severe burns upon contact with skin and eyes. It is also unstable and potentially explosive, especially in the presence of organic materials or at elevated temperatures.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn.[5]

-

p-Toluidine: p-Toluidine is toxic and a suspected carcinogen. Avoid inhalation of dust and contact with skin and eyes.

-

p-Nitrosotoluene: p-Nitrosotoluene is toxic and should be handled with care.[6]

-

General Precautions: The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The use of an ice-salt bath is crucial.

Analytical Characterization

The identity and purity of the synthesized p-nitrosotoluene should be confirmed using various analytical techniques.[7]

-

Melting Point: The melting point of the purified product should be determined and compared with the literature value.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the N=O stretching vibration, typically in the range of 1500-1600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be characteristic of the p-substituted aromatic ring.

-

¹³C NMR spectroscopy will show the expected number of signals for the carbon atoms in the molecule.

-

-

UV-Visible Spectroscopy: The UV-Vis spectrum will exhibit absorption maxima characteristic of the nitroso chromophore.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

The synthesis of p-nitrosotoluene from p-toluidine using Caro's acid is an effective method for preparing this important chemical intermediate. By carefully controlling the reaction conditions and adhering to strict safety protocols, a high yield of the pure product can be obtained. The principles and procedures outlined in this guide provide a solid foundation for researchers and scientists working in the field of organic synthesis and drug development.

References

-

Brainly.in. (2020, July 14). How does aniline reacts with peroxymonosulphuric acid. [Link]

-

askIITians. (2016, April 14). What happens when aniline reacts with caro's acid.does it forms nitro. [Link]

-

PrepChem.com. Synthesis of Caro's acid. [Link]

-

Sciencemadness Wiki. (2022, December 24). Peroxymonosulfuric acid. [Link]

-

Carl ROTH. Safety Data Sheet: p-Nitrotoluene. [Link]

-

University of Utah. Acid Handling. [Link]

-

MDPI. (2023, July 29). Enhanced Oxidation of p-Toluidine Using Supported Zeolite Nanoparticles. [Link]

-

ResearchGate. Modern Analytical Technique for Characterization Organic Compounds. [Link]

Sources

- 1. brainly.in [brainly.in]

- 2. What happens when aniline reacts with caro’s acid.does it forms nitro - askIITians [askiitians.com]

- 3. prepchem.com [prepchem.com]

- 4. Peroxymonosulfuric acid - Sciencemadness Wiki [sciencemadness.org]

- 5. earth.utah.edu [earth.utah.edu]

- 6. carlroth.com [carlroth.com]

- 7. ijpsjournal.com [ijpsjournal.com]

The Dawn of Aromatic Nitroso Compounds: A Historical and Technical Guide to the Discovery of p-Nitrosotoluene

For Immediate Release

This technical guide delves into the historical synthesis and discovery of p-Nitrosotoluene, a significant molecule in the annals of organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the early preparative methods, the scientific reasoning behind the experimental choices of the late 19th century, and the key figures who pioneered this area of study.

Introduction: The Rise of Aromatic Chemistry

The latter half of the 19th century was a period of profound advancement in the field of organic chemistry. The elucidation of the benzene ring's structure by August Kekulé in 1865 opened the floodgates to the exploration of aromatic compounds. Chemists across Europe, particularly in Germany, were at the forefront of synthesizing and characterizing a vast array of new molecules. Within this fertile scientific landscape, the study of nitroso compounds, bearing the characteristic -N=O functional group, emerged as a fascinating and challenging frontier. These vibrant blue or green compounds were not only visually striking but also possessed unique chemical reactivity that promised new avenues in dye synthesis and other industrial applications.

The Pioneers: Baeyer, Caro, and the Early Nitroso Compounds

The foundational work on aromatic nitroso compounds was laid by the eminent German chemist Adolf von Baeyer and the industrial chemist Heinrich Caro in the 1870s. Their collaborative research, primarily published in the prestigious Berichte der deutschen chemischen Gesellschaft, detailed the synthesis of nitrosobenzene and the nitrosation of phenols. This early work established the fundamental principles of introducing the nitroso group onto an aromatic ring and set the stage for further discoveries in this class of compounds.

The First Synthesis of p-Nitrosotoluene: Oxidation of p-Toluidine

While the exact first synthesis of p-Nitrosotoluene is a subject of historical nuance, the most definitive early method appears to be the oxidation of p-toluidine. This approach was a logical extension of the ongoing research into the transformation of aromatic amines. The German chemical literature of the late 19th century, a powerhouse of organic chemistry research, provides the earliest accounts of this synthesis.

Causality Behind the Experimental Choice

The choice of p-toluidine as a starting material was a direct consequence of the availability of this compound from coal tar and the established chemistry of aromatic amines. The primary challenge was to achieve a controlled, partial oxidation of the amino group (-NH₂) to the nitroso group (-N=O) without proceeding to the more stable nitro group (-NO₂). This required a careful selection of oxidizing agents and reaction conditions. Early researchers experimented with various reagents, with Caro's acid (peroxymonosulfuric acid) being a notable example for the oxidation of primary amines to nitrosoarenes.

Historical Experimental Protocol: Oxidation of p-Toluidine

Based on historical accounts, a representative protocol for the synthesis of p-Nitrosotoluene from p-toluidine would have involved the following steps. It is important to note that the specific reagents and conditions were a subject of investigation and refinement by several chemists of the era, including G. Merling, and the team of Wolffenstein and Wernich.

Objective: To synthesize p-Nitrosotoluene through the controlled oxidation of p-toluidine.

Materials:

-

p-Toluidine

-

Potassium permanganate or Caro's acid (prepared in situ from potassium persulfate and sulfuric acid)

-

Sulfuric acid

-

Diethyl ether

-

Ice

Procedure:

-

A solution of p-toluidine was prepared in dilute sulfuric acid and cooled in an ice bath. This step was crucial for controlling the reaction temperature and preventing over-oxidation.

-

A solution of the oxidizing agent (e.g., potassium permanganate) was added dropwise to the cooled p-toluidine solution with constant stirring. The slow addition was necessary to maintain a low temperature and ensure a controlled reaction.

-

The reaction mixture was carefully monitored for a color change, typically to a characteristic green or blue, indicating the formation of the nitroso compound.

-

Upon completion of the reaction, the product was extracted from the aqueous solution using diethyl ether.

-

The ethereal solution was then washed, dried, and the solvent was evaporated to yield the crude p-Nitrosotoluene.

-

Further purification could be achieved by recrystallization.

Table 1: Key Reaction Parameters in the Historical Synthesis of p-Nitrosotoluene

| Parameter | Value/Condition | Rationale |

| Starting Material | p-Toluidine | Readily available aromatic amine. |

| Oxidizing Agent | Potassium Permanganate / Caro's Acid | Capable of oxidizing the amino group. |

| Reaction Temperature | Low (Ice Bath) | To prevent over-oxidation to the nitro compound. |

| Solvent | Dilute Sulfuric Acid / Water | To dissolve the amine salt and control the reaction. |

| Extraction Solvent | Diethyl Ether | To isolate the organic product from the aqueous mixture. |

Characterization in the 19th Century

The characterization of newly synthesized compounds in the late 19th century relied on a combination of physical properties and chemical reactions. For p-Nitrosotoluene, this would have included:

-

Melting Point Determination: A sharp melting point was a key indicator of purity.

-

Color: The characteristic green or blue color of the monomeric form in solution was a primary identifying feature. Nitroso compounds often exist as colorless or pale yellow dimers in the solid state.

-

Elemental Analysis: Combustion analysis to determine the empirical formula (C₇H₇NO).

-

Derivative Formation: Reaction with other known compounds to form crystalline derivatives with well-defined melting points, further confirming the structure.

Logical Flow of the Discovery and Synthesis

The discovery of p-Nitrosotoluene can be understood as a logical progression in the systematic exploration of aromatic chemistry.

An In-depth Technical Guide to the Solubility and Stability of p-Nitrotoluene in Organic Solvents

Introduction

p-Nitrotoluene (PNT), a pale yellow crystalline solid, is a pivotal intermediate in the synthesis of a wide array of industrial and pharmaceutical compounds.[1][2] Its utility in the production of dyes, agrochemicals, and active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its behavior in various organic solvents.[1][2] This technical guide provides a comprehensive overview of the solubility and stability of p-Nitrotoluene in common organic solvents, offering critical insights for researchers, scientists, and professionals in drug development and chemical manufacturing. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability.

Physicochemical Properties of p-Nitrotoluene

A foundational understanding of the physicochemical properties of p-Nitrotoluene is essential for interpreting its solubility and stability characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [3] |

| Molecular Weight | 137.14 g/mol | [3] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 52-54 °C | [1] |

| Boiling Point | 238 °C | [1] |

| Density | 1.392 g/mL at 25 °C | [1] |

Solubility Profile of p-Nitrotoluene

The solubility of p-Nitrotoluene is a critical parameter for its application in synthesis, purification, and formulation. While qualitatively described as soluble in many organic solvents, quantitative data is essential for precise process control.[1][4]

Qualitative Solubility

p-Nitrotoluene is known to be soluble in a range of common organic solvents, including:

-

Methanol[5]

-

Ethanol[1]

-

Acetone[4]

-

Benzene[1]

-

Chloroform[3]

-

Diethyl ether[1]

-

Carbon tetrachloride[6]

-

Pyridine[4]

-

Toluene[4]

It is practically insoluble in water, with reported values around 0.26 to 0.44 g/L at temperatures between 20 and 30 °C.[2][5]

Quantitative Solubility Data

Precise, quantitative solubility data is often generated on a case-by-case basis depending on the specific solvent system and experimental conditions. The following table summarizes available quantitative data and highlights the need for further experimental determination in other relevant solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 95% Ethanol | 20.5 | 5.0 - 10.0 | [6] |

| Acetone | 20.5 | ≥ 10.0 | [6] |

| Water | 20 | ~0.0345 | [7] |

Note: The lack of extensive, publicly available quantitative solubility data underscores the importance of the experimental protocol provided in this guide.

Stability of p-Nitrotoluene in Organic Solvents

The stability of p-Nitrotoluene in solution is paramount for ensuring the integrity of chemical processes and the shelf-life of its formulations. Degradation can lead to the formation of impurities, impacting product quality and safety.

General Stability and Incompatibilities

p-Nitrotoluene is generally stable under normal storage conditions.[3] However, it is incompatible with and can undergo hazardous reactions with the following:

-

Strong oxidizing agents: Can lead to vigorous, potentially explosive reactions.[7]

-

Strong bases: Can promote decomposition.[7]

-

Sulfuric acid: May react violently.[8]

It is also noted to be potentially shock-sensitive.[9]

Thermal Decomposition

p-Nitrotoluene is thermally sensitive and can decompose violently at elevated temperatures. The decomposition temperature is reported to be 279 °C, and it can burn even in the absence of air.[4] Holding residues at temperatures between 150-200 °C can lead to an undefined "aging" process that may result in unpredictable heat evolution.[6]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of nitroaromatic compounds. While specific studies on the photodegradation of p-Nitrotoluene in various organic solvents are not extensively documented in readily available literature, it is a critical factor to consider in stability testing.

Degradation Pathways

The degradation of p-Nitrotoluene can proceed through various pathways, including the reduction of the nitro group and the oxidation of the methyl group. In biological systems, degradation often involves initial oxidation of the methyl group to form 4-nitrobenzyl alcohol, which is then converted to 4-nitrobenzoic acid.[10] The nitro group can be subsequently reduced. Under certain conditions, degradation can lead to the formation of 4-hydroxylaminotoluene.[11] Understanding these potential degradation products is crucial for developing appropriate analytical methods for stability studies.

Experimental Protocols

The following sections provide detailed, self-validating methodologies for determining the solubility and stability of p-Nitrotoluene in organic solvents.

Protocol for Determining the Thermodynamic Solubility of p-Nitrotoluene

This protocol utilizes the isothermal shake-flask method, a gold standard for determining thermodynamic solubility.

1. Materials and Equipment:

-

p-Nitrotoluene (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Experimental Workflow:

Caption: Workflow for conducting a stability study of p-Nitrotoluene in solution.

3. Step-by-Step Procedure:

-

Preparation of Solution: Prepare a stock solution of p-Nitrotoluene in the chosen organic solvent at a known concentration.

-

Aliquoting and Stressing: Aliquot the solution into multiple vials suitable for stability studies. Expose the vials to various stress conditions, including:

-

Thermal Stress: Place vials in stability chambers at elevated temperatures (e.g., 40 °C and 60 °C).

-

Photostability: Expose vials to a controlled light source as per ICH Q1B guidelines. Wrap control samples in aluminum foil to protect them from light.

-

Control: Store a set of vials under controlled, non-stress conditions (e.g., 5 °C in the dark).

-

-

Sampling: At predetermined time points (e.g., initial, 1 week, 2 weeks, 4 weeks), withdraw samples from each stress condition.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent p-Nitrotoluene peak from any potential degradation products. A PDA detector is highly recommended to assess peak purity and to obtain UV spectra of any new peaks that may appear. [12]5. Stability Assessment:

-

Assay: Quantify the remaining p-Nitrotoluene in each sample relative to the initial concentration. A significant decrease in the assay value indicates degradation.

-

Degradation Products: Monitor the chromatograms for the appearance and growth of new peaks. If significant degradation is observed, attempts should be made to identify the degradation products, potentially using techniques like LC-MS.

-

Mass Balance: A good stability-indicating method should account for the majority of the initial mass of the parent compound in the form of the remaining parent and its degradation products.

-

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of p-Nitrotoluene in organic solvents. While some quantitative data is available, the emphasis on robust, self-validating experimental protocols empowers researchers and drug development professionals to generate the specific data required for their applications. A thorough understanding of these fundamental properties is indispensable for the successful and safe utilization of p-Nitrotoluene in various scientific and industrial endeavors.

References

-

PubChem. (n.d.). 4-Nitrotoluene. Retrieved from [Link]

-

DrugFuture. (n.d.). Nitrotoluene. Retrieved from [Link]

-

Quora. (2017, April 9). Why is o-nitrotoluene more stable than p-nitrotoluene? Retrieved from [Link]

-

Danish Environmental Protection Agency. (2004). Environmental Project, 941 – Substance flow analysis of 4-nitrotoluen. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: p-Nitrotoluene. Retrieved from [Link]

-

OECD. (2003, August 12). 4-Nitrotoluene CAS N°: 99-99-0. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrotoluene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrotoluene. Retrieved from [Link]

-

CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - p-Nitrotoluene. Retrieved from [Link]

-

ILO. (n.d.). ICSC 0932 - p-NITROTOLUENE. Retrieved from [Link]

-

ResearchGate. (2006, July). Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. Retrieved from [Link]

-

Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

-

NCBI. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation pathways for 4-nitrotoluene. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

PMC. (n.d.). A New 4-Nitrotoluene Degradation Pathway in a Mycobacterium Strain. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

PMC. (n.d.). Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT. Retrieved from [Link]

-

Wikipedia. (n.d.). TNT. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Acetate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Development and validation of a new RP-HPLC method for organic explosive compounds. Retrieved from [Link]

-

ResearchGate. (2025, November 26). Solubility of toluene and ethyl acetate in aqueous electrolyte solutions. Retrieved from [Link]

Sources

- 1. m.csnvchem.com [m.csnvchem.com]

- 2. Nitrotoluene [drugfuture.com]

- 3. chemiis.com [chemiis.com]

- 4. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alfa Aesar 4-Nitrotoluene, 99% 100 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.no]

- 6. Environmental Project, 941 – Substance flow analysis of 4-nitrotoluen – 1 Introduction [www2.mst.dk]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. ICSC 0932 - p-NITROTOLUENE [chemicalsafety.ilo.org]

- 9. 99-99-0 CAS MSDS (4-Nitrotoluene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

theoretical calculations on p-Nitrosotoluene electronic structure

An In-depth Technical Guide to the Theoretical Calculation of p-Nitrosotoluene's Electronic Structure

Abstract

p-Nitrosotoluene is an aromatic compound whose electronic properties are of significant interest for applications in synthesis, materials science, and drug development. The presence of both an electron-donating methyl group and a complex, ambiphilic nitroso group creates a unique electronic environment that governs its reactivity and interactions. This guide provides a comprehensive framework for investigating the electronic structure of p-Nitrosotoluene using first-principles theoretical calculations. We detail a robust computational methodology rooted in Density Functional Theory (DFT), outlining the rationale for selecting appropriate functionals and basis sets. The guide covers procedural steps from geometry optimization and vibrational analysis to the exploration of the electronic landscape through Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses. The presented protocols are designed to be self-validating, ensuring the generation of reliable and reproducible results for researchers and scientists.

Introduction

Aromatic nitroso compounds are a class of molecules characterized by a unique and highly reactive C-N=O functional group.[1][2] This group confers a distinct ambiphilic character, allowing it to react with nucleophiles, electrophiles, and radicals.[1][2] This versatile reactivity makes them valuable intermediates in organic synthesis, particularly in hetero-Diels-Alder and ene reactions.[3] However, this reactivity is also a source of complexity, with competing pathways such as dimerization and tautomerization often complicating synthetic applications.[1][2]

p-Nitrosotoluene, specifically, features a nitroso group and a methyl group in a para-configuration on a benzene ring. This substitution pattern creates a push-pull electronic effect, where the methyl group acts as an electron-donor and the nitroso group as an electron-withdrawing moiety. Understanding the interplay of these groups is crucial for predicting the molecule's chemical behavior, spectroscopic properties, and potential as a building block for functional materials or pharmacologically active agents.[4][5]

Computational chemistry offers a powerful lens through which to investigate these properties with high precision, providing insights that are often difficult to obtain experimentally.[1] By employing methods like Density Functional Theory (DFT), we can model the molecule's geometry, orbital energies, and charge distribution, thereby rationalizing its reactivity and stability. This guide serves as a practical manual for researchers, providing a validated theoretical protocol to dissect the electronic structure of p-Nitrosotoluene.

Theoretical Background: The Power of Density Functional Theory

To accurately model the electronic structure of a molecule like p-Nitrosotoluene, we turn to quantum mechanics. Density Functional Theory (DFT) has emerged as the method of choice for such systems, offering an excellent balance of computational cost and accuracy.[6][7]

The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density, ρ(r), rather than the complex many-electron wavefunction. This simplifies the problem significantly. The total energy is calculated using a functional, which is a function of the electron density. A typical DFT calculation involves the following key components:

-